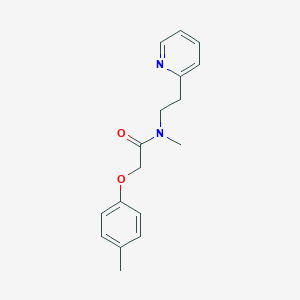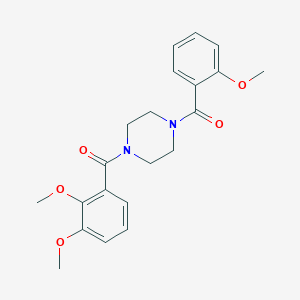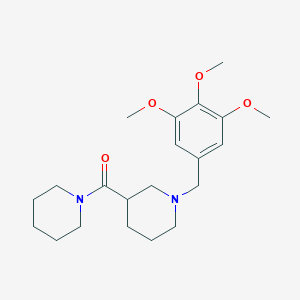![molecular formula C21H32N2O B247361 1-{[1-(3-Phenylpropyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247361.png)
1-{[1-(3-Phenylpropyl)-3-piperidinyl]carbonyl}azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[1-(3-Phenylpropyl)-3-piperidinyl]carbonyl}azepane, also known as CPP-109, is a novel drug that has been developed to treat various neurological disorders such as addiction, depression, and anxiety. The drug is a potent inhibitor of the enzyme, histone deacetylase (HDAC), which is responsible for regulating gene expression.
Wirkmechanismus
1-{[1-(3-Phenylpropyl)-3-piperidinyl]carbonyl}azepane works by inhibiting HDAC, which leads to increased acetylation of histones and other proteins. This results in changes in gene expression, which can have therapeutic effects. In particular, the drug has been shown to increase the expression of genes involved in synaptic plasticity and neuronal survival.
Biochemical and Physiological Effects
1-{[1-(3-Phenylpropyl)-3-piperidinyl]carbonyl}azepane has been shown to have a number of biochemical and physiological effects. In animal models, the drug has been shown to reduce drug-seeking behavior, increase neuronal survival, and improve cognitive function. In addition, 1-{[1-(3-Phenylpropyl)-3-piperidinyl]carbonyl}azepane has been shown to have antidepressant and anxiolytic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-{[1-(3-Phenylpropyl)-3-piperidinyl]carbonyl}azepane is that it is a potent and selective inhibitor of HDAC, which makes it a valuable tool for studying the role of HDAC in various biological processes. However, one limitation is that the drug has relatively poor solubility in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are many potential future directions for research on 1-{[1-(3-Phenylpropyl)-3-piperidinyl]carbonyl}azepane. One area of interest is the drug's potential to treat other neurological disorders such as Alzheimer's disease and schizophrenia. In addition, there is interest in developing more potent and selective HDAC inhibitors that could be used for therapeutic purposes. Finally, there is also interest in studying the long-term effects of 1-{[1-(3-Phenylpropyl)-3-piperidinyl]carbonyl}azepane on gene expression and neuronal function.
Synthesemethoden
1-{[1-(3-Phenylpropyl)-3-piperidinyl]carbonyl}azepane is synthesized by reacting 1,6-diaminohexane with 3-phenylpropanoyl chloride, followed by reaction with piperidine and then with phosgene. The final product is purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
1-{[1-(3-Phenylpropyl)-3-piperidinyl]carbonyl}azepane has been extensively studied for its therapeutic potential in various neurological disorders. It has been shown to reduce drug-seeking behavior in animal models of addiction, and has been tested in clinical trials for the treatment of cocaine addiction. In addition, 1-{[1-(3-Phenylpropyl)-3-piperidinyl]carbonyl}azepane has been studied for its potential to treat depression and anxiety disorders.
Eigenschaften
Molekularformel |
C21H32N2O |
|---|---|
Molekulargewicht |
328.5 g/mol |
IUPAC-Name |
azepan-1-yl-[1-(3-phenylpropyl)piperidin-3-yl]methanone |
InChI |
InChI=1S/C21H32N2O/c24-21(23-16-6-1-2-7-17-23)20-13-9-15-22(18-20)14-8-12-19-10-4-3-5-11-19/h3-5,10-11,20H,1-2,6-9,12-18H2 |
InChI-Schlüssel |
NZRUILYHRIXQRG-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C(=O)C2CCCN(C2)CCCC3=CC=CC=C3 |
Kanonische SMILES |
C1CCCN(CC1)C(=O)C2CCCN(C2)CCCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-methyl-N-[2-(pyridin-2-yl)ethyl]biphenyl-4-carboxamide](/img/structure/B247278.png)
![3,5-dimethoxy-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B247280.png)
![N-methyl-N-[2-(2-pyridinyl)ethyl]-1-naphthamide](/img/structure/B247282.png)

![2-(4-methoxyphenoxy)-N-methyl-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B247286.png)
![N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B247288.png)
![N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]butanamide](/img/structure/B247289.png)
![2-(4-Chloro-phenoxy)-1-[4-(2-fluoro-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B247294.png)



![Azepan-1-yl[1-(4-methoxybenzyl)piperidin-3-yl]methanone](/img/structure/B247301.png)

![1-{[1-(2,3,4-Trimethoxybenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247304.png)